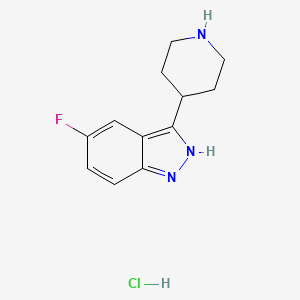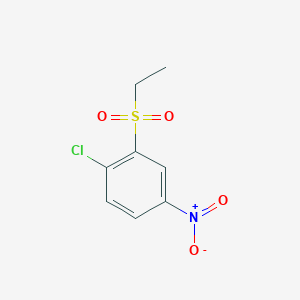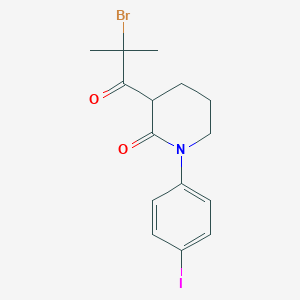
Chloropentaammineruthenium(II)chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloropentaammineruthenium(II) chloride is a coordination compound with the empirical formula H15Cl2N5Ru. It is a ruthenium-based complex that features a central ruthenium ion coordinated to five ammine ligands and one chloride ligand. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloropentaammineruthenium(II) chloride can be synthesized through the reaction of ruthenium trichloride with an excess of ammonia in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired complex. The general reaction is as follows:
RuCl3+5NH3+HCl→[Ru(NH3)5Cl]Cl2
The product is then isolated by crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, the production of chloropentaammineruthenium(II) chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Chloropentaammineruthenium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: The chloride ligand can be substituted with other ligands such as water, phosphines, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands in an aqueous or organic solvent.
Major Products Formed
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chloropentaammineruthenium(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of fine chemicals and as a precursor for other ruthenium-based catalysts.
Mecanismo De Acción
The mechanism of action of chloropentaammineruthenium(II) chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The central ruthenium ion acts as a Lewis acid, activating substrates and enabling reactions such as hydrogenation, oxidation, and ligand exchange. The ammine ligands stabilize the ruthenium center, allowing it to participate in multiple catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Hexaammineruthenium(III) chloride: Another ruthenium-based complex with six ammine ligands and a chloride ligand.
Pentaamminechlororuthenium(III) chloride: Similar to chloropentaammineruthenium(II) chloride but with a different oxidation state of ruthenium.
Ammonium hexachlororuthenate(IV): A ruthenium complex with six chloride ligands and ammonium counterions.
Uniqueness
Chloropentaammineruthenium(II) chloride is unique due to its specific coordination environment and oxidation state, which confer distinct catalytic properties. Its ability to undergo various chemical reactions and its stability in different environments make it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
Cl2H10N5Ru-5 |
|---|---|
Peso molecular |
252.1 g/mol |
Nombre IUPAC |
azanide;chlororuthenium(1+);chloride |
InChI |
InChI=1S/2ClH.5H2N.Ru/h2*1H;5*1H2;/q;;5*-1;+2/p-2 |
Clave InChI |
RNEMZVPQPZHHSV-UHFFFAOYSA-L |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].Cl[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)



![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)





